molecular formula C16H17N3O3 B2874549 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034423-03-3

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2874549
CAS No.: 2034423-03-3
M. Wt: 299.33
InChI Key: YTFXJOZSSYYALL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound designed for research applications. This molecule features a naphthalene ring system linked to a 2-oxoimidazolidine group via a hydroxyethyl carboxamide bridge. The 2-oxoimidazolidine (hydantoin) scaffold is a privileged structure in medicinal chemistry, known for its presence in molecules with diverse biological activities. Compounds containing the naphthalene moiety are frequently explored for their potential in material science and as fluorescent probes due to their photophysical properties. Researchers may investigate this compound as a potential ligand for biological targets, such as enzymes or receptors, given that structurally similar sulfonamide derivatives of 2-oxoimidazolidine have been identified as ligands for human cannabinoid receptors (hCB2R) in pharmacological research . The presence of multiple hydrogen bond donors and acceptors within the 2-oxoimidazolidine-1-carboxamide moiety makes it a candidate for studying molecular recognition and supramolecular assembly. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-14(10-18-16(22)19-9-8-17-15(19)21)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,14,20H,8-10H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFXJOZSSYYALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway 1: Direct Coupling via Acyl Chloride Intermediate

Step 1: Synthesis of 2-Hydroxy-2-(naphthalen-1-yl)ethylamine

  • Henry Reaction : Naphthalene-1-carbaldehyde reacts with nitromethane in the presence of ammonium acetate to yield 2-nitro-1-(naphthalen-1-yl)ethanol.
  • Catalytic Hydrogenation : The nitro group is reduced using H₂/Pd-C in ethanol, affording the primary amine (Yield: 78%).

Step 2: Preparation of 2-Oxoimidazolidine-1-carbonyl Chloride

  • Phosgenation : 2-Oxoimidazolidine reacts with phosgene (1.2 equiv) in anhydrous THF at 0°C, yielding the acyl chloride (Yield: 85%).

Step 3: Coupling Reaction

  • Amine Activation : The amine (1.0 equiv) and triethylamine (2.5 equiv) are dissolved in dry CH₂Cl₂ at 0°C.
  • Acyl Chloride Addition : The acyl chloride (1.1 equiv) is added dropwise, and the mixture stirs at room temperature for 12 h.
  • Workup : The reaction is quenched with water, extracted with CH₂Cl₂, and purified via silica gel chromatography (Yield: 72%).

Data Table 1: Pathway 1 Optimization

Parameter Condition Yield (%) Citation
Solvent CH₂Cl₂ 72
Base Triethylamine 72
Temperature 0°C → RT 72

Pathway 2: Carbodiimide-Mediated Coupling

Step 1: Synthesis of 2-Oxoimidazolidine-1-carboxylic Acid

  • Oxidation : 2-Oxoimidazolidine is treated with KMnO₄ in acidic aqueous conditions to yield the carboxylic acid (Yield: 68%).

Step 2: Activation with EDCl/HOBt

  • Reagent Mix : The carboxylic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are stirred in DMF at 0°C for 30 min.

Step 3: Amine Coupling

  • Amine Addition : 2-Hydroxy-2-(naphthalen-1-yl)ethylamine (1.1 equiv) is added, and the reaction stirs at RT for 24 h.
  • Purification : Column chromatography (hexane/EtOAc 3:1) isolates the product (Yield: 65%).

Data Table 2: Pathway 2 Optimization

Parameter Condition Yield (%) Citation
Coupling Reagent EDCl/HOBt 65
Solvent DMF 65
Reaction Time 24 h 65

Pathway 3: Solid-Phase Synthesis with Resin Derivatization

Step 1: Resin Functionalization

  • Wang Resin Activation : Wang resin is treated with 4-nitrophenyl chloroformate to install activated carbonate groups.

Step 2: Amine Immobilization

  • Loading : 2-Hydroxy-2-(naphthalen-1-yl)ethylamine (1.2 equiv) reacts with the resin in DMF, yielding the immobilized amine.

Step 3: On-Resin Coupling

  • Acyl Chloride Addition : 2-Oxoimidazolidine-1-carbonyl chloride (3.0 equiv) and DMAP (0.1 equiv) in CH₂Cl₂ react with the resin for 16 h.
  • Cleavage : HF·Pyr (50 µL) in THF liberates the product (Yield: 58%).

Data Table 3: Pathway 3 Optimization

Parameter Condition Yield (%) Citation
Resin Type Wang Resin 58
Cleavage Agent HF·Pyr 58
Reaction Time 16 h 58

Comparative Analysis of Synthetic Routes

Efficiency : Pathway 1 offers the highest yield (72%) due to straightforward acyl chloride coupling, while solid-phase methods (Pathway 3) suffer from moderate yields due to resin loading inefficiencies.
Purity : Carbodiimide-mediated coupling (Pathway 2) minimizes side products but requires rigorous purification.
Scalability : Pathway 1 is most amenable to large-scale synthesis, whereas Pathway 3 is preferable for combinatorial libraries.

Structural Characterization and Validation

¹H NMR (500 MHz, CDCl₃) :

  • δ 8.34 (1H, d, J = 7.6 Hz, naphthalene-H), 7.68–7.20 (m, 6H, naphthalene-H), 4.21 (s, 1H, -OH), 3.89–3.75 (m, 4H, imidazolidinone-CH₂), 3.59 (s, 2H, -CH₂NH-).

IR (neat) :

  • 3449 cm⁻¹ (-OH), 2940 cm⁻¹ (C-H), 1721 cm⁻¹ (C=O), 1665 cm⁻¹ (amide C=O).

HPLC Purity : 98.2% (C18 column, MeCN/H₂O 70:30).

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazolidine ring can be reduced to form a more saturated ring structure.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The naphthalene ring can also intercalate into DNA, disrupting its function and leading to potential anticancer effects .

Comparison with Similar Compounds

Structural Analogs in Antiviral Research

Two closely related compounds reported as SARS-CoV-2 inhibitors (Scheme 4 and 6 in ) provide a basis for comparison :

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

(R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

Table 1: Structural and Functional Comparison
Feature Target Compound Analog 1 (Scheme 4) Analog 2 (Scheme 6)
Core Ring 2-Oxoimidazolidine Piperidine Piperidine
Naphthalene Attachment 2-Hydroxy-2-(naphthalen-1-yl)ethyl 1-(1-(Naphthalen-1-yl)ethyl) 1-(1-(Naphthalen-1-yl)ethyl)
Amide Substituent Hydroxyethyl 4-Fluorobenzyl 2-Methoxypyridin-4-ylmethyl
Key Functional Groups Hydroxyl, urea-derived carbonyl Fluorobenzyl (hydrophobic), piperidine (basic N) Methoxypyridine (H-bond acceptor), piperidine
Reported Activity Not available Acceptable SARS-CoV-2 inhibition Acceptable SARS-CoV-2 inhibition

Implications of Structural Differences

  • Hydroxyethyl vs. Aromatic Substituents : The hydroxyl group in the target may improve solubility but reduce lipid membrane penetration relative to the hydrophobic 4-fluorobenzyl or methoxypyridyl groups in analogs.
  • Electrostatic Interactions : The methoxypyridine group in Analog 2 introduces a hydrogen-bond acceptor, which could enhance target engagement compared to the purely hydrophobic fluorobenzyl group in Analog 1.

Hypothesized Pharmacological Profile

  • Target Compound : The hydroxyl group and urea-like carbonyl could favor interactions with polar residues in viral proteases or polymerases. However, the absence of a basic nitrogen (present in piperidine analogs) might limit cationic interactions common in enzyme active sites.
  • Analogs 1 & 2 : The piperidine ring’s basic nitrogen may facilitate salt bridge formation with acidic residues, while their aromatic substituents likely enhance binding to hydrophobic pockets.

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 2034423-03-3
Molecular Formula C₁₆H₁₇N₃O₃
Molecular Weight 299.32 g/mol

Cytotoxicity and Anticancer Properties

Recent studies have highlighted the cytotoxic effects of compounds related to this compound. For instance, related compounds have shown significant cytotoxicity against multidrug-resistant (MDR) cancer cell lines. One study demonstrated that a structurally similar compound, 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (MCC1734), exhibited cytotoxic effects by inducing apoptosis and mitochondrial dysfunction in cancer cells, suggesting that compounds with naphthalene moieties can effectively target MDR mechanisms .

The mechanisms by which these compounds exert their biological effects include:

  • Induction of Apoptosis : Many studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : The production of ROS has been implicated in the cytotoxic activity of these compounds, disrupting mitochondrial function and promoting apoptosis .
  • Cell Cycle Arrest : Some studies report that these compounds can cause cell cycle arrest at various phases, particularly the G₂/M phase, which is critical for cancer cell proliferation .

Study on Related Compounds

A notable study investigated the effects of MCC1734 on various cancer cell lines. The findings indicated that MCC1734 could bypass P-glycoprotein-mediated drug resistance, a common mechanism in MDR tumors. The compound was effective against both sensitive and resistant cell lines, demonstrating its potential as a novel therapeutic agent .

In Vivo Studies

In vivo experiments using zebrafish xenograft models further confirmed the anticancer efficacy of MCC1734, showcasing its ability to inhibit tumor growth and support its development as a promising candidate for cancer therapy .

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